PROTAC ER Degrader-2
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Overview
Description
PROTAC ER Degrader-2 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the estrogen receptor (ER) in cells. This compound is part of a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown promise in preclinical and clinical studies for the treatment of estrogen receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER Degrader-2 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker molecule. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation to form the PROTAC molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC ER Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, which may alter the structure of the ligands or the linker.
Substitution: Substitution reactions can take place, particularly at the ligand binding sites, which may impact the binding affinity and selectivity of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions
Major Products: The major products formed from these reactions include modified versions of the PROTAC molecule with altered binding affinities and degradation capabilities. These modifications can either enhance or reduce the efficacy of the compound .
Scientific Research Applications
PROTAC ER Degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of estrogen receptors in various biological processes.
Medicine: Explored as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer and other hormone-dependent cancers.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .
Mechanism of Action
PROTAC ER Degrader-2 exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor-mediated signaling pathways, thereby suppressing the growth of estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
ARV-471: Another PROTAC estrogen receptor degrader with similar mechanisms of action but different ligand structures.
ERD-148: A selective estrogen receptor degrader that also targets the estrogen receptor for degradation but uses a different approach compared to PROTACs.
Fulvestrant: A selective estrogen receptor degrader that binds to the estrogen receptor and induces its degradation through a different mechanism
Uniqueness: PROTAC ER Degrader-2 is unique in its ability to selectively degrade the estrogen receptor through the ubiquitin-proteasome system, offering advantages such as enhanced selectivity, lower dosing requirements, and the potential to overcome resistance mechanisms associated with traditional estrogen receptor antagonists .
Properties
Molecular Formula |
C89H104N12O15 |
---|---|
Molecular Weight |
1581.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(3S,4S)-5-[4-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C89H104N12O15/c1-12-70(61-19-14-13-15-20-61)78(64-33-40-69(41-34-64)115-54-59-24-36-67(37-25-59)95-83(105)73(23-18-44-94-87(92)109)96-84(106)79(91)56(2)3)63-31-38-68(39-32-63)114-48-46-98(9)77(102)55-113-50-49-112-47-45-93-82(104)65-27-29-66(30-28-65)85(107)101-57(4)80(97-81(103)58(5)99(10)88(110)116-89(6,7)8)86(108)100(74-42-26-60(52-90)51-75(74)101)53-72-71-22-17-16-21-62(71)35-43-76(72)111-11/h13-17,19-22,24-43,51,56-58,73,79-80H,12,18,23,44-50,53-55,91H2,1-11H3,(H,93,104)(H,95,105)(H,96,106)(H,97,103)(H3,92,94,109)/b78-70+/t57-,58-,73-,79-,80-/m0/s1 |
InChI Key |
DNJOADSQANNYAY-SCCWQXRBSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3[C@H]([C@@H](C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)\C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)/C9=CC=CC=C9 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3C(C(C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C9=CC=CC=C9 |
Origin of Product |
United States |
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